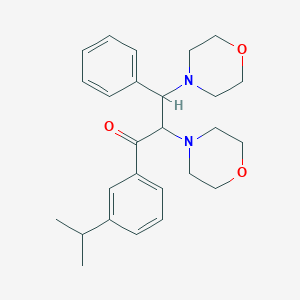
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one is a complex organic compound known for its unique structural properties. It features a combination of morpholine rings, phenyl groups, and a propanone backbone, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of morpholine with phenyl-substituted ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced purification methods, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimorpholin-4-yl-3-phenyl-1-(4-propoxyphenyl)propan-1-one
- 2,3-Dimorpholin-4-yl-3-phenyl-1-(2,4,6-trimethylphenyl)propan-1-one
- 2,3-Dimorpholin-4-yl-1,3-diphenyl-propan-1-one
Uniqueness
2,3-Dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its combination of morpholine rings and phenyl groups provides distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
6316-93-4 |
|---|---|
Formule moléculaire |
C26H34N2O3 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
2,3-dimorpholin-4-yl-3-phenyl-1-(3-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C26H34N2O3/c1-20(2)22-9-6-10-23(19-22)26(29)25(28-13-17-31-18-14-28)24(21-7-4-3-5-8-21)27-11-15-30-16-12-27/h3-10,19-20,24-25H,11-18H2,1-2H3 |
Clé InChI |
PDKHDYYCCPDKCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


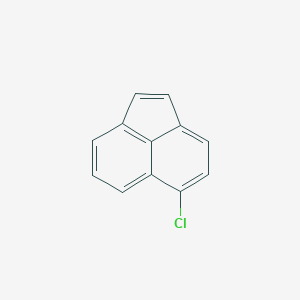
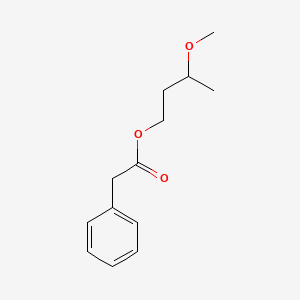
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)


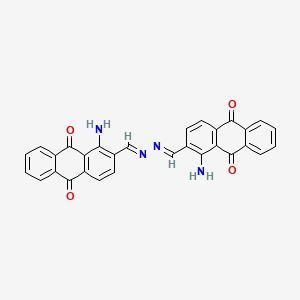
![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
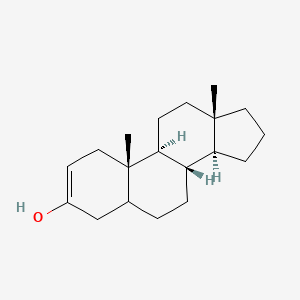
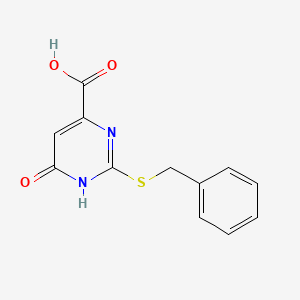

![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
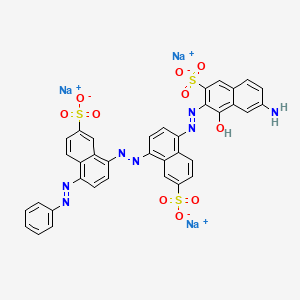
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

